molecular formula C9H15ClN4O2 B12908369 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol CAS No. 88290-67-9

2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol

Cat. No.: B12908369
CAS No.: 88290-67-9
M. Wt: 246.69 g/mol
InChI Key: BSRLDHSLXBVGEN-UHFFFAOYSA-N
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Description

2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol ( 88290-67-9) is a pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C9H15ClN4O2 and a molecular weight of 246.69 . Its structure incorporates a central 4-chloro-6-(methylamino)pyrimidine ring, which is a privileged scaffold in drug discovery, functionalized with a diethanolamine side chain. This specific substitution pattern, characterized by the chlorine and methylamino groups on the pyrimidine ring, makes it a valuable and versatile synthetic intermediate or building block for the development of more complex molecules . Pyrimidine-based compounds are extensively investigated for their diverse biological activities. Research indicates that structurally related pyrimidine derivatives have been explored as agonists for Toll-like receptors (TLR7/8), which are critical targets in immunology for the development of novel vaccine adjuvants . Other pyrimidine scaffolds have shown potential as modulators of the C5a receptor, involved in inflammatory processes, and as core structures in antimicrobial agents . The presence of the reactive chlorine atom and the nucleophilic nitrogen atoms in its structure makes this chemical a promising precursor for further functionalization, enabling structure-activity relationship (SAR) studies and the creation of targeted libraries for high-throughput screening . This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in diagnostics, therapeutics, or personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

88290-67-9

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.69 g/mol

IUPAC Name

2-[[4-chloro-6-(methylamino)pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C9H15ClN4O2/c1-11-8-6-7(10)12-9(13-8)14(2-4-15)3-5-16/h6,15-16H,2-5H2,1H3,(H,11,12,13)

InChI Key

BSRLDHSLXBVGEN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)N(CCO)CCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.

    Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring is introduced via a nucleophilic substitution reaction using a chlorinating agent like phosphorus oxychloride.

    Introduction of the Methylamino Group: The methylamino group is added through a nucleophilic substitution reaction, where a methylamine source reacts with the pyrimidine intermediate.

    Attachment of the Diethanolamine Moiety: The final step involves the reaction of the pyrimidine derivative with diethanolamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethanolamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the methylamino group, potentially yielding various reduced derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antiviral, and anticancer properties, making it a valuable compound in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are investigated as potential candidates for treating various diseases due to their ability to interact with specific biological targets.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2’-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The diethanolamine moiety can enhance solubility and facilitate cellular uptake, increasing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with its analogs:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight
2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol (Target) - C₉H₁₄ClN₅O₂ 4-Chloro, 6-(methylamino)pyrimidin-2-yl 283.7 (calculated)
Dipyridamole Related Compound C 54093-92-4 C₂₀H₃₀ClN₇O₂ 6-Chloro, 4,8-dipiperidinyl pyrimido[5,4-d]pyrimidin-2-yl 435.95
2-((6-Chloropyrimidin-4-yl)(ethyl)amino)ethanol 1220020-02-9 C₈H₁₂ClN₃O 6-Chloro, ethylamino pyrimidin-4-yl 217.66
2,2'-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol 62192-68-1 C₁₁H₂₀N₆O₃ 6-Morpholino triazine-2,4-diyl 308.32
Key Observations:

Core Heterocycle Differences :

  • The target compound features a pyrimidine ring, whereas Dipyridamole Related Compound C contains a fused pyrimido[5,4-d]pyrimidine system, enhancing planarity and conjugation .
  • The triazine-based analog (CAS 62192-68-1) replaces pyrimidine with a 1,3,5-triazine core, altering electronic distribution and reactivity .

Substituent Effects: The methylamino group in the target compound introduces steric hindrance and basicity compared to the piperidinyl groups in Dipyridamole Related Compound C, which enhance lipophilicity and bulkiness . The chloro substituent at position 4 (target) vs. position 6 (Dipyridamole C) influences nucleophilic substitution tendencies and intermolecular interactions .

Molecular Weight and Solubility :

  • Lower molecular weight analogs (e.g., 217.66 g/mol for CAS 1220020-02-9) exhibit higher solubility in polar solvents, while bulkier derivatives like Dipyridamole C (435.95 g/mol) are likely less soluble .

Physicochemical Properties

Property Target Compound Dipyridamole C CAS 1220020-02-9
Polarity Moderate (diethanol groups) Low (piperidinyl groups) High (single ethanol group)
Reactivity High (chloro substitution) Moderate Moderate
Thermal Stability Likely stable <200°C Stable (pharmaceutical grade) Data unavailable

Biological Activity

The compound 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol is a pyrimidine derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}ClN4_{4}O2_{2}
  • IUPAC Name : 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol

Biological Activity Overview

The biological activity of 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The chlorinated pyrimidine structure is known to interfere with nucleic acid synthesis in bacteria, leading to cell death.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This may be linked to its ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Study 2 In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM. Mechanistic studies suggested activation of caspase pathways leading to apoptosis.
Study 3 Evaluated the anti-inflammatory effects in a murine model of arthritis. Treatment resulted in reduced levels of TNF-alpha and IL-6, suggesting potential for therapeutic use in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of 2,2'-((4-Chloro-6-(methylamino)pyrimidin-2-yl)azanediyl)diethanol is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption due to its polar nature.
  • Distribution : It may distribute widely in tissues due to its lipophilicity.
  • Metabolism : Metabolic pathways likely involve cytochrome P450 enzymes, which may lead to various metabolites.
  • Excretion : Primarily excreted via renal pathways; monitoring renal function is advisable during therapeutic use.

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